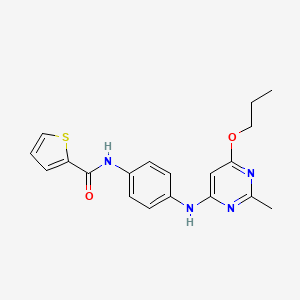

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiophene carboxamide family and has been studied for its ability to interact with various biological targets.

Scientific Research Applications

Discovery of Selective Inhibitors

Histone Deacetylase Inhibition

A study detailed the design, synthesis, and biological evaluation of a compound structurally similar to N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide. This compound, known as MGCD0103, is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, exhibiting significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Antibiotic and Antibacterial Synthesis

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Another study focused on the synthesis of derivatives using thiophene-2-carboxamide, aiming at new antibiotic and antibacterial drugs. The synthesized compounds showed activity against Gram-positive and Gram-negative bacteria, highlighting the chemical's potential in developing new antimicrobial agents (Ahmed, 2007).

NF-kappaB and AP-1 Gene Expression Inhibition

Inhibitors of Gene Expression

Research explored the structure-activity relationship of compounds inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. The study aimed at improving oral bioavailability and identified modifications to the pyrimidine portion that could retain activity while enhancing drug-like properties (Palanki et al., 2000).

Anti-angiogenic and DNA Cleavage Studies

Novel Derivatives for Cancer Therapy

A series of novel derivatives were synthesized and characterized, with evaluations on their efficacy to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These studies provide insights into the compound's potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolopyrimidines Derivatives

A novel series of derivatives were synthesized and screened for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition. These compounds demonstrate the importance of structural modifications in enhancing biological activity, offering insights into the development of anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

properties

IUPAC Name |

N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-3-10-25-18-12-17(20-13(2)21-18)22-14-6-8-15(9-7-14)23-19(24)16-5-4-11-26-16/h4-9,11-12H,3,10H2,1-2H3,(H,23,24)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLODTGULLBHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)

![2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2882940.png)

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2882942.png)

![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2882950.png)

![(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2882951.png)

![6-amino-1,3-dimethyl-5-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882952.png)